Tetrahydro-2,3b,6a-triazacyclopenta[a]pentalene-1,3-dione, 2-(4-fluorophenyl)-7-pyridin-4-yl-
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Overview
Description
2-(4-Fluorophenyl)-9-(4-pyridyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolopyrrolopyrazole core, which is known for its stability and reactivity, making it a valuable subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-9-(4-pyridyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted hydrazine and a pyridyl-substituted ketone, the reaction proceeds through a series of condensation and cyclization steps, often facilitated by catalysts and specific solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-9-(4-pyridyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Scientific Research Applications
2-(4-Fluorophenyl)-9-(4-pyridyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-9-(4-pyridyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
- 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-9-(4-pyridyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique pyrazolopyrrolopyrazole core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H17FN4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-pyridin-4-yl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C19H17FN4O2/c20-13-2-4-14(5-3-13)24-18(25)15-16(12-6-8-21-9-7-12)22-10-1-11-23(22)17(15)19(24)26/h2-9,15-17H,1,10-11H2 |
InChI Key |
OZKQHYGTDUWJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Origin of Product |
United States |
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